methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
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Description
Synthesis Analysis
Several synthetic methods exist for preparing imidazo[1,2-a]pyridines. One notable approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This solvent- and catalyst-free method yields imidazo[1,2-a]pyridines in good to excellent yields. The advantages of this method include its speed, cleanliness, high yield, simple workup, and environmental friendliness .
Physical and Chemical Properties Analysis
Future Directions
: Kong, D., Wang, X., Shi, Z., Wu, M., Lin, Q., & Wang, X. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research, 40, 529–531. Link : Synthesis, Characterization, and Anticancer Activity of Novel Imidazo [1,2-a]pyridine Derivatives. Russian Journal of Organic Chemistry, 58(11), 1785–1790. Link
Mechanism of Action
Target of Action
The compound, methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate, is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been shown to possess a broad range of biological activity and have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various targets such as cdks, calcium channels, and gaba a receptors . These interactions can lead to a variety of biological effects, depending on the specific target and the context within the cell.
Biochemical Pathways
Given its classification as a cdk inhibitor, calcium channel blocker, and gaba a receptor modulator , it can be inferred that it may influence cell cycle regulation, calcium signaling, and neurotransmission, respectively.
Result of Action
Based on its classification, it can be inferred that it may have effects such as inhibition of cell cycle progression (via cdk inhibition), modulation of calcium-dependent processes (via calcium channel blocking), and alteration of neuronal signaling (via gaba a receptor modulation) .
Properties
IUPAC Name |
methyl 3-[[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-13-6-5-10-23-12-16(21-19(13)23)14-7-3-4-8-15(14)22-29(25,26)17-9-11-28-18(17)20(24)27-2/h3-12,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXASHCNWIAOLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=C(SC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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